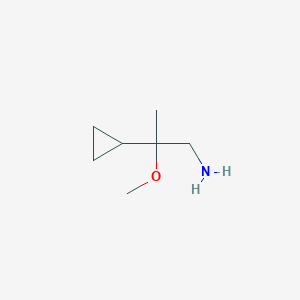

2-Cyclopropyl-2-methoxy-propylamine

Description

2-Cyclopropyl-2-methoxy-propylamine is a tertiary amine characterized by a cyclopropyl group and a methoxy substituent on a propylamine backbone. For instance, cyclopropylamine derivatives are frequently employed in multi-component reactions due to their reactivity, as demonstrated in the synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one (yield: 71%) via cyclopropylamine excess in dioxane . The cyclopropyl group often imparts metabolic stability and conformational rigidity, while the methoxy moiety may influence solubility and electronic properties.

Properties

IUPAC Name |

2-cyclopropyl-2-methoxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(5-8,9-2)6-3-4-6/h6H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAIVYMIFIKNJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1CC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Cyclopropyl-2-methoxy-propylamine can be achieved through several synthetic routes. One common method involves the reaction of methoxy acetone with ammonia in the presence of a metallic-type hydrogenation catalyst such as palladium/carbon, platinum/carbon, or nickel . The reaction is typically carried out under hydrogen atmosphere at elevated temperatures and pressures to yield the desired amine.

Industrial Production Methods: For industrial-scale production, the process may involve the use of phase transfer catalysis (PTC) to enhance reaction efficiency. For example, cyclopropylamine can be synthesized through a series of steps including ring-opening esterification, cyclization, hydrolysis, acylation, and Hofmann degradation . The use of PTC in the cyclization and hydrolysis steps allows for mild reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-2-methoxy-propylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: It can be reduced to form simpler amines or hydrocarbons.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

2-Cyclopropyl-2-methoxy-propylamine has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-methoxy-propylamine involves its interaction with specific molecular targets. The cyclopropyl group imparts conformational rigidity to the molecule, which can enhance its binding affinity to target proteins or enzymes . The methoxy group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

N-(Cyclopropylmethyl)-2-methoxyethanamine (CAS: 209334-89-4)

- Molecular Formula: C₇H₁₅NO | Molecular Weight: 129.2 g/mol .

- Key Differences: Replaces the propylamine chain with an ethanamine backbone.

- Safety Profile : Classified as hazardous (acute toxicity, skin/eye irritation) . Requires PPE such as EN 166-compliant eye protection and NIOSH-approved respirators .

2-Cyclopropyl-3-(4-methoxyphenyl)propanoic Acid (CAS: 243641-71-6)

2-(Cyclopropylmethoxy)-5-fluorobenzonitrile

- Molecular Formula: C₁₁H₉FNO | Molecular Weight: 203.2 g/mol .

- Key Differences : Replaces the amine with a nitrile group and adds a fluorine atom. The electron-withdrawing nitrile group could reduce basicity and alter metabolic pathways.

Biological Activity

2-Cyclopropyl-2-methoxy-propylamine (CAS No. 1416352-04-9) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that elucidate its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, featuring a cyclopropyl group, a methoxy group, and a propylamine backbone. The compound's structure can be represented as follows:

- SMILES : CC(CN)(C1CC1)OC

- InChI : InChI=1S/C7H15NO/c1-7(5-8,9-2)6-3-4-6/

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of antimalarial and anticancer properties. Its structural similarities to other bioactive compounds suggest potential mechanisms of action that warrant further investigation.

Antimalarial Activity

A study conducted by Awalt et al. (2024) highlighted the antimalarial properties of cyclopropyl-containing compounds. The research demonstrated that derivatives with cyclopropyl groups exhibited significant activity against Plasmodium falciparum with effective concentrations (EC) ranging from 0.11 to 0.28 μM, while showing low cytotoxicity towards human HepG2 cells (CC > 40 μM) .

Notably, the removal of the N-cyclopropyl substituent resulted in a dramatic decrease in antiparasitic activity (EC > 10 μM), indicating the importance of this structural feature for maintaining biological efficacy .

Anticancer Properties

In addition to its antimalarial effects, this compound has been explored for its potential anticancer activities. The compound's ability to modulate cellular signaling pathways may contribute to its effectiveness against various cancer cell lines. However, detailed studies focusing specifically on its anticancer mechanisms are still limited.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which could be a mechanism through which this compound exerts its effects.

- Cell Signaling Modulation : The presence of the cyclopropyl group may influence cell signaling pathways by affecting protein interactions or altering receptor binding affinities.

- Metabolic Stability : Structural features such as the methoxy group may enhance the compound's metabolic stability, allowing for prolonged biological activity.

Case Studies

Several studies have investigated the biological activity of related compounds that share structural similarities with this compound:

| Study | Compound | Activity | EC | CC |

|---|---|---|---|---|

| Awalt et al. (2024) | Cyclopropyl derivatives | Antimalarial | 0.11 - 0.28 μM | >40 μM |

| Antonova-Koch et al. (2024) | Cyclopropyl carboxamide | Antimalarial | Not specified | Not specified |

These findings underscore the significance of cyclopropyl moieties in enhancing biological activity and provide a foundation for further exploration into the therapeutic potential of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.